Tetradecanophenone

Description

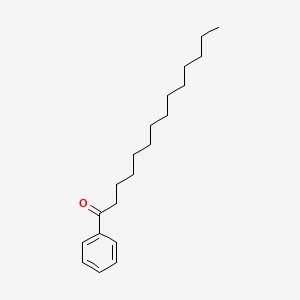

Structure

3D Structure

Properties

IUPAC Name |

1-phenyltetradecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUIUVLDNRQBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063496 | |

| Record name | Tetradecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-05-6 | |

| Record name | 1-Phenyl-1-tetradecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2IU8420X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetradecanophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetradecanophenone. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format, and where applicable, generalized experimental protocols are provided.

Chemical Identity and Physical Properties

Tetradecanophenone, also known as 1-phenyl-1-tetradecanone, is an aromatic ketone. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-Phenyl-1-tetradecanone |

| Synonyms | Myristophenone, 1-Phenyltetradecan-1-one |

| CAS Number | 6000-75-5 |

| Chemical Formula | C₂₀H₃₂O |

| Molecular Weight | 288.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 51-54 °C |

| Boiling Point | 198-200 °C at 6 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid organic compounds like Tetradecanophenone.

2.1. Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically indicates a high-purity compound.

-

Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), thermometer, and a sample of Tetradecanophenone.

-

Procedure:

-

A small amount of finely powdered, dry Tetradecanophenone is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

2.2. Determination of Boiling Point (Reduced Pressure)

For high-boiling point compounds like Tetradecanophenone, distillation under reduced pressure is necessary to prevent decomposition.

-

Apparatus: Short-path distillation apparatus (including a distillation flask, condenser, and receiving flask), vacuum pump, manometer, heating mantle, and a sample of Tetradecanophenone.

-

Procedure:

-

The Tetradecanophenone sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (e.g., 6 mmHg), which is monitored with a manometer.

-

The distillation flask is heated gently.

-

The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

-

2.3. Solubility Assessment

-

Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, acetone, chloroform).

-

Procedure:

-

A pre-weighed amount of Tetradecanophenone (e.g., 10 mg) is added to a test tube containing a known volume of solvent (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for physicochemical characterization and the interrelation of these properties.

Caption: A generalized workflow for the physicochemical characterization of a compound.

Caption: Logical relationships between the molecular structure and key physical properties.

An In-depth Technical Guide to the Synthesis of Tetradecanophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tetradecanophenone, a long-chain aryl ketone, through the Friedel-Crafts acylation reaction. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. Tetradecanophenone and its derivatives are of interest in various fields, including the development of pharmaceuticals and specialty chemicals.

Reaction Principle: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The reaction typically employs an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]

The mechanism proceeds through three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent by coordinating to the halogen or oxygen atom, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The π-electron system of the aromatic ring (in this case, benzene) acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding the final aryl ketone product.[3]

A significant advantage of the Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation of the ring prevents further acylation reactions, thus avoiding polysubstitution products.[4]

Experimental Protocol: Synthesis of Tetradecanophenone

This section details a representative experimental procedure for the synthesis of tetradecanophenone via the Friedel-Crafts acylation of benzene with tetradecanoyl chloride.

Materials:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) |

| Benzene | C₆H₆ | 78.11 |

| Tetradecanoyl chloride | C₁₄H₂₇ClO | 246.82 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Ice | H₂O | 18.02 |

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in dichloromethane. Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve tetradecanoyl chloride in dichloromethane and add it to the addition funnel. Add the tetradecanoyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0°C.

-

Addition of Benzene: Following the addition of the acyl chloride, add benzene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain it for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure tetradecanophenone.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of tetradecanophenone. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Benzene : Tetradecanoyl Chloride : AlCl₃ | Typically 1 : 1.1 : 1.2 | General Friedel-Crafts Stoichiometry |

| Reaction Conditions | ||

| Temperature | 0°C (addition), Reflux (reaction) | [5] |

| Reaction Time | 2 - 4 hours | [5] |

| Product Characterization | ||

| Appearance | White to off-white solid | |

| Melting Point | 49-51 °C | |

| Boiling Point | 212 °C at 12 mmHg | |

| Yield | ||

| Theoretical Yield | Dependent on limiting reagent | Calculated |

| Typical Reported Yield | 70-90% | Varies with specific literature |

Visualization of Reaction and Workflow

To better illustrate the process, the following diagrams depict the reaction mechanism and a generalized experimental workflow.

Caption: Reaction mechanism of Friedel-Crafts acylation for tetradecanophenone synthesis.

Caption: Generalized experimental workflow for the synthesis of tetradecanophenone.

Characterization of Tetradecanophenone

The structure and purity of the synthesized tetradecanophenone can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.4-8.0 ppm. The aliphatic protons of the tetradecanoyl chain will appear as a series of multiplets in the upfield region, with the α-methylene protons adjacent to the carbonyl group appearing as a triplet around 2.9-3.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon around 200 ppm. The aromatic carbons will resonate in the 128-137 ppm region, and the aliphatic carbons of the long chain will appear in the 14-40 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1685 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of tetradecanophenone (288.47 g/mol ). The fragmentation pattern can also provide structural information.

Safety Considerations

-

Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment.

-

Tetradecanoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The reaction is exothermic , especially during the addition of reagents. Proper temperature control is crucial to prevent runaway reactions.

-

Dichloromethane is a volatile and potentially toxic solvent. All operations involving DCM should be performed in a fume hood.

This technical guide provides a foundational understanding and a practical framework for the synthesis of tetradecanophenone via Friedel-Crafts acylation. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Spectroscopic Profile of Myristophenone: A Technical Guide

For Immediate Release

[City, State] – [Date] – An in-depth technical guide on the spectroscopic characteristics of Myristophenone (also known as 1-phenyl-1-tetradecanone) has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this aromatic ketone.

Myristophenone, with the chemical formula C₂₀H₃₂O, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its structural and spectroscopic properties is fundamental for its identification, characterization, and application in further studies. This guide presents a detailed analysis of its spectroscopic signature, complete with data tables, experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Summary

The spectroscopic data for Myristophenone has been aggregated and is presented in the tables below for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| 7.55 | Multiplet | 1H | Aromatic Proton (para to C=O) |

| 7.45 | Multiplet | 2H | Aromatic Protons (meta to C=O) |

| 2.95 | Triplet | 2H | -CH₂- adjacent to C=O |

| 1.70 | Quintet | 2H | -CH₂- β to C=O |

| 1.25 | Multiplet | 20H | -(CH₂)₁₀- |

| 0.88 | Triplet | 3H | Terminal -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O (Ketone) |

| 137.0 | Aromatic C (quaternary) |

| 133.0 | Aromatic CH (para) |

| 128.6 | Aromatic CH (meta) |

| 128.0 | Aromatic CH (ortho) |

| 38.5 | -CH₂- adjacent to C=O |

| 31.9 | -(CH₂)n- |

| 29.7 | -(CH₂)n- |

| 29.6 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 24.5 | -CH₂- β to C=O |

| 22.7 | -CH₂- |

| 14.1 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2920 | Strong | Aliphatic C-H Stretch (asymmetric) |

| 2850 | Strong | Aliphatic C-H Stretch (symmetric) |

| 1685 | Strong | C=O Stretch (Aromatic Ketone) |

| 1598 | Medium | Aromatic C=C Stretch |

| 1447 | Medium | Aromatic C=C Stretch |

| 750, 690 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Myristophenone has an exact mass of 288.245316 g/mol .[1] The mass spectrum is characterized by a molecular ion peak and distinct fragmentation patterns typical for aromatic ketones.

| m/z | Relative Intensity (%) | Assignment |

| 288 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 105 | High | [C₆H₅]⁺ (Phenyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl radical cation) |

Experimental Protocols

The acquisition of spectroscopic data for Myristophenone follows standard analytical procedures for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Myristophenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of Myristophenone can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a thin film can be prepared by melting a small amount of the compound between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent that does not interfere with the spectral regions of interest, and the spectrum recorded in a solution cell. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure elucidation of Myristophenone is outlined in the following diagram.

References

Phenyl tridecyl ketone CAS number and molecular weight

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing core information on Phenyl tridecyl ketone. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document focuses on the fundamental physicochemical properties and general analytical characteristics of this compound.

Core Compound Data

Phenyl tridecyl ketone, also known as Myristophenone or Tetradecanophenone, is an aromatic ketone. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 4497-05-6 | [1][2] |

| Molecular Formula | C20H32O | [1] |

| Molecular Weight | 288.0 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, or biological application of Phenyl tridecyl ketone are not extensively documented in readily available scientific literature. However, general synthetic methods for phenyl ketones often involve Friedel-Crafts acylation.[3]

Characterization of phenyl ketones like Phenyl tridecyl ketone typically relies on standard spectroscopic techniques.[4][5] A general workflow for the identification and characterization of such a compound is outlined below.

Spectroscopic Analysis

While specific spectra for Phenyl tridecyl ketone are not provided in the search results, the expected spectroscopic features for a phenyl ketone are well-established:

-

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the carbonyl (C=O) group is expected in the range of 1680-1700 cm⁻¹, indicative of an aromatic ketone.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the tridecyl chain.

-

¹³C-NMR would display a distinctive signal for the carbonyl carbon, typically in the downfield region of the spectrum.[4]

-

-

Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement.[5]

Signaling Pathways and Biological Activity

There is a lack of specific information regarding the biological activity or associated signaling pathways for Phenyl tridecyl ketone in the available literature. While other derivatives of phenyl ketones have been investigated for various pharmacological activities, such as hepatoprotective and anti-inflammatory effects[2], these findings cannot be directly extrapolated to Phenyl tridecyl ketone without specific experimental validation.

Conclusion

This technical guide provides the core identification and expected analytical characteristics of Phenyl tridecyl ketone based on available data. The CAS number for this compound is 4497-05-6, and its molecular weight is 288.0 g/mol .[1][2] Further in-depth research, including synthesis, purification, and comprehensive spectroscopic and biological analysis, would be necessary to fully characterize this compound and explore its potential applications.

References

- 1. 2-pentadecanone, 2345-28-0 [thegoodscentscompany.com]

- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030073870A1 - Process for the preparation of phenyl ketones - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility of Tetradecanophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetradecanophenone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the physicochemical properties of tetradecanophenone, qualitative solubility predictions based on solvent properties, and a detailed experimental protocol for determining its solubility.

Physicochemical Properties of Tetradecanophenone

Tetradecanophenone, also known as myristophenone, is an aromatic ketone. Its chemical structure consists of a 14-carbon alkyl chain (tridecyl group) attached to a carbonyl group, which is in turn bonded to a phenyl group.[1][2] This structure imparts a predominantly nonpolar character to the molecule due to the long hydrocarbon tail, with a region of moderate polarity arising from the phenyl ketone moiety.

Key Physical Properties:

-

Molecular Weight: 288.47 g/mol [1]

-

Appearance: White to almost white solid/crystal/powder[1]

-

Melting Point: 46-52 °C[1]

-

Boiling Point: 212 °C at 12 mmHg[1]

Qualitative Solubility Analysis

The principle of "like dissolves like" is the foundation for predicting the solubility of a compound in various solvents.[3] Given tetradecanophenone's long nonpolar alkyl chain, it is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents. The presence of the ketone and phenyl groups introduces some polarity, which may allow for some solubility in moderately polar solvents.

Aldehydes and ketones are generally soluble in most common organic solvents.[4] However, for larger ketones like tetradecanophenone, the nonpolar character of the long alkyl chain becomes the dominant factor influencing solubility.[4]

Table 1: Properties of Common Organic Solvents and Predicted Solubility of Tetradecanophenone

| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (at 20°C) | Boiling Point (°C) | Predicted Solubility of Tetradecanophenone |

| Nonpolar Solvents | |||||

| Toluene | C₇H₈ | 2.4 | 2.38 | 110.6 | High |

| Chloroform | CHCl₃ | 4.1 | 4.81 | 61.1 | High |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 5.1 | 20.7 | 56.3 | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 | 189 | Moderate |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₆O | 4.3 | 24.55 | 78.3 | Low to Moderate |

| Methanol | CH₄O | 5.1 | 32.70 | 64.7 | Low |

Note: The predicted solubility is a qualitative assessment. Quantitative determination requires experimental validation.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like tetradecanophenone in an organic solvent. A common and straightforward method is the shake-flask method.[5]

3.1. Materials and Equipment

-

Tetradecanophenone (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, chloroform, toluene)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Weigh an excess amount of tetradecanophenone and add it to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with undissolved solid remaining.[5]

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.[6]

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid disturbing the solid, a centrifuge can be used to pellet the excess solid before taking the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is crucial for accurate measurement.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of tetradecanophenone of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of tetradecanophenone in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of tetradecanophenone determined in the saturated supernatant.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

3.3. Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of Tetradecanophenone.

Applications in Drug Development

Understanding the solubility of a compound is critical in drug development. Although tetradecanophenone itself is not a common pharmaceutical active ingredient, its structural motifs (long alkyl chains and aromatic ketones) are found in various bioactive molecules. Solubility data is essential for:

-

Formulation Development: Selecting appropriate solvents or co-solvents for liquid dosage forms.

-

Purification: Choosing suitable solvents for crystallization processes.

-

In vitro and in vivo studies: Preparing stock solutions for biological assays.

Conclusion

References

- 1. 十四烷苯酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tetradecanophenone [webbook.nist.gov]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

The Advent and Advancement of Long-Chain Phenyl Ketones: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and therapeutic potential of long-chain phenyl ketones for researchers, scientists, and drug development professionals.

Introduction

Long-chain phenyl ketones, a class of organic compounds characterized by a phenyl group attached to a long aliphatic acyl chain, have emerged as a significant scaffold in medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides a comprehensive overview of the history, synthesis, and biological evaluation of these promising molecules, with a focus on the experimental methodologies and signaling pathways that underpin their therapeutic potential.

Discovery and Historical Context

The story of long-chain phenyl ketones is intrinsically linked to the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877.[1][2] This seminal discovery in organic chemistry provided a robust method for the acylation of aromatic rings, thereby enabling the synthesis of aryl ketones. The general reaction involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][3]

While Friedel and Crafts' initial work focused on shorter acyl chains, the versatility of their method soon allowed for the synthesis of phenyl ketones with extended alkyl chains. This opened the door to exploring the impact of lipophilicity and chain length on the biological activity of these compounds, a theme that continues to be central in their development today. Early investigations into the pharmacological properties of ketones laid the groundwork for the more targeted drug discovery efforts seen in recent decades.

Synthesis of Long-Chain Phenyl Ketones

The synthesis of long-chain phenyl ketones can be achieved through several established and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for the synthesis of long-chain phenyl ketones due to its efficiency and broad applicability.[4] The reaction typically involves the use of a long-chain acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Heptanoyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The reaction mixture is cooled to 0-5 °C using an ice bath. A solution of 7-bromoheptanoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise through the dropping funnel, followed by the dropwise addition of toluene (1.1 equivalents) in DCM.

-

Reaction Progression: The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the addition of crushed ice, followed by 1 M hydrochloric acid.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired long-chain phenyl ketone.[4]

Grignard Reaction with Nitriles

An alternative and highly effective method for synthesizing long-chain ketones involves the reaction of a Grignard reagent with a long-chain nitrile.[5][6] This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of the Friedel-Crafts reaction. The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone.[5]

Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with a Long-Chain Nitrile

-

Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Reaction with Nitrile: A solution of the long-chain nitrile (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in a separate flame-dried flask. The freshly prepared Grignard reagent is added dropwise to the nitrile solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

-

Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine to the ketone.

-

Workup and Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.[5][7]

Biological Activities and Mechanisms of Action

Long-chain phenyl ketones exhibit a range of biological activities, with their anti-inflammatory and analgesic properties being the most extensively studied.[8][9] More recently, their potential as antimicrobial and hepatoprotective agents has also garnered attention.[10]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of long-chain phenyl ketones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. One of the primary targets identified is Phosphodiesterase 4 (PDE4) , an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[2][11][12][13]

By inhibiting PDE4, these compounds increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[1][11][14][15] This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).[13]

The analgesic effects of these compounds are closely linked to their anti-inflammatory properties, as the reduction in inflammatory mediators leads to a decrease in pain signaling.[8]

Antimicrobial Activity

Certain long-chain phenyl ketones have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[10][16] The mechanism of action is thought to involve the disruption of microbial cell membranes due to the lipophilic nature of the long alkyl chain, as well as potential inhibition of essential microbial enzymes.

Quantitative Biological Data

The biological activity of long-chain phenyl ketones is often quantified using various in vitro and in vivo assays. The following tables summarize representative quantitative data for different biological activities.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Long-Chain Phenyl Ketones

| Compound Class | Assay | Model | Potency | Reference |

| Phenyl substituted α-aminoketones | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 10x more effective than acetylsalicylic acid | [8] |

| Phenyl substituted α-aminoketones | Analgesic | Animal models (mice, rats) | ED ten times lower than for anti-inflammatory action | [8] |

| Phenyl-pyrazolone derivatives | Anti-inflammatory | Croton oil ear test (mice) | Similar edema reduction to indomethacin | [17] |

| 4-Phenylamidopiperidines | Analgesic | Hot-plate test (mice) | ED50 values ranging from 0.44 to 59 mg/Kg | [18] |

Table 2: PDE4 Inhibitory Activity of Phenyl Alkyl Ketones

| Compound | IC50 (nM) | Selectivity over other PDEs | Reference |

| Phenyl alkyl ketone 5v | mid- to low-nanomolar | >2000-fold over PDE7, PDE9, PDE2, and PDE5 | [10] |

Table 3: Antimicrobial Activity of Phenyl Ketone Derivatives

| Compound Class | Organism | MIC (mg/mL) | Reference |

| Benzyl bromide 1a | Staphylococcus aureus | 1 | [16] |

| Benzyl bromide 1c | Streptococcus pyogenes | 0.5 | [16] |

| Benzyl bromide 1a | Candida albicans | 0.25 | [16] |

| β-keto esters | Various bacteria | 0.08 - 0.63 | [19] |

Table 4: Activity against Non-alcoholic Fatty Liver Disease (NAFLD)

| Compound Class | Assay | EC50 (µM) | Reference |

| Novel synthetic phenyl ketone derivatives | Cell viability in NAFLD model | ≤ 13.5 | [10] |

Key Experimental Protocols in Biological Evaluation

The following protocols are fundamental for assessing the biological activity of long-chain phenyl ketones.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compound (long-chain phenyl ketone) is administered intraperitoneally or orally at a predetermined dose.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Broth Microdilution Assay (Antimicrobial)

This in vitro assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental and Logical Workflows

The development and evaluation of long-chain phenyl ketones follow a logical progression from synthesis to biological testing.

Conclusion and Future Perspectives

Long-chain phenyl ketones represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. Future research in this area will likely focus on the development of more potent and selective analogs, the elucidation of novel mechanisms of action, and the exploration of their therapeutic utility in a broader range of diseases. The continued application of modern synthetic methods and advanced biological screening techniques will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.

References

- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. multispaninc.com [multispaninc.com]

- 15. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 16. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Tetradecanophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Tetradecanophenone (CAS No. 4497-05-6), also known as Myristophenone. The information is compiled to ensure safe laboratory practices for professionals involved in research and development.

Section 1: GHS Hazard Identification and Classification

According to the Safety Data Sheet (SDS), Tetradecanophenone is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

-

GHS Label Elements: No pictograms, signal word, or hazard statements are required.

-

Hazards Not Otherwise Classified (HNOC): None identified.

Despite its non-hazardous classification, adherence to standard laboratory safety protocols is essential to mitigate any potential risks.

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of Tetradecanophenone is presented in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₂O | [1] |

| Molecular Weight | 288.47 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 46 - 52 °C (115 - 126 °F) | |

| Boiling Point | 212 °C (414 °F) at 16 hPa | |

| Flash Point | Not applicable | |

| Water Solubility | Log₁₀WS: -7.15 (mol/l) | [1] |

| Octanol/Water Partition Coefficient | logP(oct/wat): 6.570 | [1] |

Section 3: Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of Tetradecanophenone and ensuring a safe laboratory environment.

3.1 Personal Protective Equipment (PPE)

The following personal protective equipment should be utilized when handling Tetradecanophenone:

-

Eye Protection: Eyeshields or safety glasses.

-

Hand Protection: Impervious gloves.

-

Respiratory Protection: A Type N95 (US) dust mask or equivalent respirator should be used when there is a risk of dust generation.

3.2 General Handling Protocol

-

Ventilation: Work in a well-ventilated area.

-

Avoid Contact: Prevent contact with skin and eyes.

-

Avoid Inhalation: Avoid breathing in dust.

-

Hygiene: Practice good industrial hygiene. Wash hands after handling, and before eating, drinking, or smoking. Contaminated clothing should be changed.[2]

3.3 Storage Conditions

-

Store in a dry place with the container tightly closed.

-

Storage Class: TRGS 510 Storage Class: 11 (Combustible Solids).

Section 4: Emergency and First-Aid Procedures

In the event of exposure, the following first-aid measures should be taken immediately.

4.1 First-Aid Protocol

-

After Inhalation: Move the person to fresh air. If feeling unwell, consult a physician.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with water or shower.

-

After Eye Contact: Rinse out the eyes with plenty of water. Remove contact lenses if present and easy to do.

-

After Swallowing: Make the victim drink water (two glasses at most). If the person feels unwell, consult a doctor.

Section 5: Accidental Release and Fire-Fighting Measures

5.1 Accidental Release Protocol

-

Personnel Precautions: For non-emergency personnel, avoid substance contact and inhalation of dust. Evacuate the danger area and consult an expert.

-

Containment: Cover drains to prevent the substance from entering them.

-

Cleanup: Collect the spilled material dry. Take up, bind, and pump off spills. Avoid the generation of dust.

-

Disposal: Dispose of the collected material properly in accordance with local and national regulations.

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water, foam, carbon dioxide (CO2), or dry powder. There are no limitations on extinguishing agents for this substance.[2]

-

Special Hazards: While the substance itself is not classified as hazardous, combustible carbon oxides may be formed in the event of a fire.[2] Vapors are heavier than air and may spread along floors.[2] Intense heating may lead to the formation of explosive mixtures with air.[2]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus.

Section 6: Toxicological and Ecological Information

-

Toxicological Properties: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] No ingredients of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

-

Ecological Information: Do not let the product enter drains.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Tetradecanophenone, from initial preparation to final disposal.

Caption: Workflow for the safe handling of Tetradecanophenone.

References

Understanding the Hydrophobicity of Tetradecanophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobicity of Tetradecanophenone, a long-chain aromatic ketone. Hydrophobicity is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile. This document outlines the theoretical and experimental basis for understanding the hydrophobicity of Tetradecanophenone, presenting available data and detailing relevant experimental protocols.

Physicochemical Properties of Tetradecanophenone

Tetradecanophenone, also known as myristophenone or phenyl tridecyl ketone, is characterized by its long aliphatic chain attached to a phenyl ketone group. This structure imparts a significant degree of lipophilicity to the molecule.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O | [1][2] |

| Molecular Weight | 288.47 g/mol | [1][2][3] |

| CAS Number | 4497-05-6 | [1][2][3] |

| Melting Point | 46-52 °C | [3][4] |

| Boiling Point | 212 °C at 12 mmHg | [3][4] |

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a compound is most commonly quantified by its octanol-water partition coefficient (LogP). This value represents the ratio of a compound's concentration in a biphasic system of n-octanol and water at equilibrium. A higher LogP value indicates greater lipophilicity.

| Parameter | Calculated Value | Method | Source |

| Octanol/Water Partition Coefficient (logP) | 6.570 | Crippen Method | [1][5] |

| Water Solubility (logS) | -7.15 (mol/L) | Crippen Method | [1][5] |

The high positive LogP value and the highly negative logS value strongly indicate that Tetradecanophenone is a very hydrophobic compound with extremely low water solubility.

Experimental Protocols for Hydrophobicity Determination

Several established methods are employed to experimentally determine the octanol-water partition coefficient of a compound. The choice of method often depends on the compound's properties, particularly its hydrophobicity.

Shake-Flask Method

The shake-flask method is the traditional and most straightforward technique for LogP determination.[1]

Principle: A known amount of the solute is dissolved in a mixture of n-octanol and water. The mixture is shaken to facilitate partitioning until equilibrium is reached. The two phases are then separated, and the concentration of the solute in each phase is determined analytically.

Detailed Methodology:

-

Preparation of Solvents: Both n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period. This ensures that the volumes of the two phases do not change during the experiment.

-

Dissolution of Solute: A small amount of Tetradecanophenone is dissolved in either the aqueous or the octanolic phase.

-

Partitioning: A measured volume of the solution is placed in a flask with a measured volume of the other phase. The flask is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to reach equilibrium. For highly hydrophobic compounds, this can take several hours.

-

Phase Separation: The mixture is allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

Analysis: The concentration of Tetradecanophenone in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation of LogP: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow for Shake-Flask Method

References

Tetradecanophenone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanophenone, a long-chain aromatic ketone, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a phenyl group attached to a fourteen-carbon aliphatic chain, provides a scaffold for the construction of a diverse array of complex molecules. This guide explores the synthesis, key reactions, and potential applications of tetradecanophenone, with a particular focus on its utility in the development of new therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Physicochemical Properties of Tetradecanophenone

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of tetradecanophenone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O | [1] |

| Molecular Weight | 288.47 g/mol | |

| CAS Number | 4497-05-6 | |

| Appearance | Solid | |

| Melting Point | 46-52 °C | |

| Boiling Point | 212 °C at 12 mmHg | |

| Linear Formula | C₆H₅CO(CH₂)₁₂CH₃ |

Synthesis of Tetradecanophenone

The most common and efficient method for the synthesis of tetradecanophenone is the Friedel-Crafts acylation of benzene with tetradecanoyl chloride. This electrophilic aromatic substitution reaction provides a direct route to the desired long-chain aryl ketone.

General Experimental Protocol: Friedel-Crafts Acylation

Reaction:

Synthesis of Tetradecanophenone.

Materials:

-

Benzene

-

Tetradecanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of tetradecanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.[2]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude tetradecanophenone by recrystallization or column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value |

| Scale | 0.050 mol |

| Equivalents of AlCl₃ | 1.1 |

| Reaction Time | 3-4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

Tetradecanophenone as a Synthetic Building Block

The carbonyl group of tetradecanophenone serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Grignard Reaction: Synthesis of Tertiary Alcohols

Tetradecanophenone readily reacts with Grignard reagents to form tertiary alcohols, which are valuable intermediates in the synthesis of various organic compounds.

Grignard Reaction Workflow.

General Experimental Protocol:

Materials:

-

Tetradecanophenone

-

Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve tetradecanophenone (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value |

| Equivalents of Grignard Reagent | 1.1 |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-95% |

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a powerful method for the conversion of the carbonyl group of tetradecanophenone into a carbon-carbon double bond, leading to the formation of long-chain alkenes.

Wittig Olefination of Tetradecanophenone.

General Experimental Protocol (using an in situ generated ylide):

Materials:

-

Tetradecanophenone

-

A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

-

A strong base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.[3]

-

Cool the suspension to 0 °C and add the strong base (1.2 equivalents) portion-wise.

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Add a solution of tetradecanophenone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.[3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Quantitative Data (Illustrative):

| Parameter | Value |

| Equivalents of Phosphonium Salt | 1.2 |

| Equivalents of Base | 1.2 |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% |

Reduction Reactions: Synthesis of Alcohols and Alkanes

The carbonyl group of tetradecanophenone can be reduced to either a secondary alcohol or completely to a methylene group, providing access to long-chain alcohols and alkanes, respectively.

a) Reduction to 1-Phenyltetradecan-1-ol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols.

References

Methodological & Application

Application Note: Quantitative Analysis of Semi-Volatile Organic Compounds Using Tetradecanophenone as an Internal Standard in GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard is a compound with similar chemical properties to the analyte(s) of interest, which is added at a constant concentration to all samples, standards, and blanks. It corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of quantification.[1][2]

Tetradecanophenone (C₂₀H₃₂O, M.W. 288.47 g/mol ) is a high molecular weight ketone suitable as an internal standard for the analysis of various semi-volatile organic compounds.[3][4] Its properties, including a high boiling point (212 °C at 12 mmHg) and stability, ensure that it does not interfere with early-eluting volatile compounds and that it chromatographs well without thermal degradation under typical GC conditions.[4] Its distinct mass spectrum allows for easy identification and quantification.

This application note provides a detailed protocol for the use of tetradecanophenone as an internal standard for the quantitative analysis of a hypothetical analyte in a complex matrix.

Experimental Protocols

1. Materials and Reagents

-

Internal Standard: Tetradecanophenone (Assay: ≥95%)[4]

-

Solvent: Dichloromethane (DCM), HPLC grade

-

Analyte: Target semi-volatile compound for analysis

-

Apparatus: Volumetric flasks, pipettes, autosampler vials with inserts, analytical balance, sonicator.

2. Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of tetradecanophenone.

-

Dissolve in a 10 mL volumetric flask with dichloromethane.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Fill to the mark with DCM. Store at 4°C.

-

-

Analyte Stock Solution (1000 µg/mL):

-

Prepare in the same manner as the IS stock solution using the target analyte.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.

-

Spike each calibration standard with the Internal Standard Stock Solution to a final constant concentration (e.g., 50 µg/mL).

-

3. Sample Preparation

-

Accurately weigh 1 gram of the homogenized sample matrix into a centrifuge tube.

-

Add a precise volume of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL in the final extract volume.

-

Perform solvent extraction (e.g., add 5 mL of dichloromethane, vortex for 2 minutes, centrifuge at 3000 rpm for 10 minutes).

-

Carefully transfer the supernatant (DCM layer) to a clean tube.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of dichloromethane and transfer to a GC-MS autosampler vial for analysis.

4. GC-MS Instrumentation and Parameters

A standard benchtop GC-MS system is suitable for this analysis. The following parameters are provided as a starting point and may require optimization.

Table 1: GC-MS Method Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 290 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Analyte | Select 3-4 characteristic, abundant ions |

| Tetradecanophenone | m/z 105 (quantifier), 120, 77 (qualifiers) |

Data Presentation and Quantification

Quantification is based on the principle of internal standardization, where the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration.[2]

Workflow for Quantitative Analysis

Caption: General workflow for GC-MS analysis using an internal standard.

Principle of Internal Standard Calibration

Caption: Logic of internal standard calibration for quantification.

Illustrative Quantitative Data

The following data is for illustrative purposes to demonstrate the expected performance of the method. A calibration curve was generated using five concentration levels.

Table 2: Example Calibration Curve Data

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 5.0 | 15,500 | 101,200 | 0.153 |

| 10.0 | 32,100 | 103,500 | 0.310 |

| 25.0 | 78,900 | 102,100 | 0.773 |

| 50.0 | 155,200 | 100,800 | 1.539 |

| 100.0 | 315,600 | 102,500 | 3.080 |

| Linearity (R²) | 0.9995 |

Tetradecanophenone is a robust and reliable internal standard for the quantitative GC-MS analysis of semi-volatile organic compounds. Its chemical properties ensure good chromatographic behavior and minimal interference with a wide range of analytes. The protocol detailed in this note provides a solid foundation for developing specific, validated methods for accurate and precise quantification in complex matrices. The use of an internal standard like tetradecanophenone is essential for mitigating experimental variability, leading to high-quality, reproducible data critical for research and development.

References

Application Note and Protocol for Tetradecanophenone in Hydrophobic Interaction Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed developmental protocol for the separation and analysis of Tetradecanophenone using Hydrophobic Interaction Chromatography (HIC). Given the absence of a standardized HIC method for this specific analyte in published literature, this protocol is based on the fundamental principles of HIC and is intended as a comprehensive guide for method development and optimization.

Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful chromatographic technique that separates molecules based on their surface hydrophobicity.[1][2][3] While traditionally used for biomolecules like proteins, its principles can be effectively applied to the separation of other hydrophobic molecules.[4] Tetradecanophenone is a long-chain aromatic ketone characterized by significant hydrophobicity, making HIC a suitable method for its purification and analysis.

The core principle of HIC involves promoting hydrophobic interactions between the analyte and a weakly hydrophobic stationary phase in a high-salt aqueous mobile phase.[2][4] The binding is modulated by decreasing the salt concentration, which weakens the hydrophobic interactions and allows for the elution of the analyte.[1] This protocol outlines a starting point for developing a robust HIC method for Tetradecanophenone.

Physicochemical Properties of Tetradecanophenone

Understanding the properties of Tetradecanophenone is crucial for HIC method development. Its high hydrophobicity, indicated by a high octanol-water partition coefficient (logP), suggests that a less hydrophobic HIC stationary phase may be required to avoid irreversible binding.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O | [7][8] |

| Molecular Weight | 288.47 g/mol | [7][8][9] |

| Appearance | Solid | [9] |

| Melting Point | 46-52 °C | [9] |

| Boiling Point | 212 °C at 12 mmHg | [9] |

| logP (octanol/water) | 6.570 (Calculated) | [7] |

Principle of HIC for Tetradecanophenone

In HIC, a high concentration of a lyotropic salt in the aqueous mobile phase increases the surface tension of water and reduces the solvation of the hydrophobic Tetradecanophenone molecule and the stationary phase.[2][3] This "salting-out" effect enhances the hydrophobic interaction, leading to the retention of Tetradecanophenone on the column. Elution is achieved by applying a reverse salt gradient, decreasing the salt concentration over time. This increases the solvation of the analyte, weakens the hydrophobic interactions, and causes it to elute from the column. Due to its high hydrophobicity, a small percentage of an organic modifier may be necessary in the low-salt mobile phase to ensure complete elution.[1][3]

Detailed Experimental Protocol

This protocol provides the necessary steps to perform HIC for Tetradecanophenone analysis.

4.1. Materials and Reagents

-

Analyte: Tetradecanophenone (≥95% purity)

-

Salts: Ammonium Sulfate ((NH₄)₂SO₄), HPLC grade

-

Buffer Components: Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄), HPLC grade

-

Organic Modifier: Acetonitrile or Isopropanol, HPLC grade

-

Water: High-purity, deionized water (18.2 MΩ·cm)

-

Equipment:

-

HPLC system with a binary pump, autosampler, column thermostat, and UV detector

-

HIC Column: A column with low to moderate hydrophobicity is recommended as a starting point, for example, a Phenyl or Butyl-ligand based column (e.g., Phenyl-650C, Butyl-650C, or similar).[5][10]

-

Analytical balance

-

pH meter

-

Sterile filters (0.22 µm)

-

4.2. Mobile Phase Preparation

-

Mobile Phase A (Binding Buffer):

-

Dissolve 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate buffer.

-

Adjust the pH to 7.0 using NaH₂PO₄ or Na₂HPO₄.

-

Filter through a 0.22 µm filter.

-

-

Mobile Phase B (Elution Buffer):

-

Prepare 50 mM Sodium Phosphate buffer and adjust the pH to 7.0.

-

Optional: Add 5-10% (v/v) Isopropanol or Acetonitrile to aid in the elution of the highly hydrophobic Tetradecanophenone.

-

Filter through a 0.22 µm filter.

-

4.3. Sample Preparation

-

Prepare a stock solution of Tetradecanophenone (e.g., 1 mg/mL) in a suitable organic solvent like Isopropanol.

-

For injection, dilute the stock solution with Mobile Phase A to the desired concentration (e.g., 0.1 mg/mL). Ensure the final concentration of the organic solvent from the stock solution is minimal (<5%) to prevent interference with binding.

-

The sample must be fully dissolved and free of particulates.

4.4. Chromatographic Conditions

| Parameter | Recommended Starting Condition |

| Column | Phenyl or Butyl HIC Column (e.g., 4.6 x 100 mm, 5 µm) |

| Flow Rate | 0.8 mL/min |